(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid

Homochiral MOF Catalysis β-Lactam Synthesis Heterogeneous Asymmetric Catalysis

(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid (CAS 1637371-67-5), systematically designated (R)-H₃PIA, is a semi-rigid, enantiopure tricarboxylate ligand integrating a proline-derived pyrrolidine unit with a 1,3-benzenedicarboxylate scaffold. With a molecular formula of C₁₄H₁₃NO₇ and a molecular weight of 307.26 g·mol⁻¹, it presents three carboxylic acid coordination sites alongside a stereogenic (R)-proline center, making it a dedicated building block for the rational construction of homochiral metal–organic frameworks (HMOFs).

Molecular Formula C14H13NO7
Molecular Weight 307.25 g/mol
Cat. No. B12885591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid
Molecular FormulaC14H13NO7
Molecular Weight307.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C14H13NO7/c16-11(15-3-1-2-10(15)14(21)22)7-4-8(12(17)18)6-9(5-7)13(19)20/h4-6,10H,1-3H2,(H,17,18)(H,19,20)(H,21,22)/t10-/m1/s1
InChIKeySVEIWRCKSZENKQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic Acid: Procurement-Grade Chiral Linker for Asymmetric Framework Synthesis


(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid (CAS 1637371-67-5), systematically designated (R)-H₃PIA, is a semi-rigid, enantiopure tricarboxylate ligand integrating a proline-derived pyrrolidine unit with a 1,3-benzenedicarboxylate scaffold [1]. With a molecular formula of C₁₄H₁₃NO₇ and a molecular weight of 307.26 g·mol⁻¹, it presents three carboxylic acid coordination sites alongside a stereogenic (R)-proline center, making it a dedicated building block for the rational construction of homochiral metal–organic frameworks (HMOFs) [2]. This compound is supplied at ≥97% purity and is intended exclusively for research and further manufacturing use .

Why Generic (S)-PIA or Racemic Isophthalate Linkers Cannot Replace (R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic Acid


In the construction of homochiral metal–organic frameworks (HMOFs), the absolute configuration of the organic linker is not a supplementary feature but the primary determinant of the framework's handedness and, consequently, its function in enantioselective processes [1]. The (R)-enantiomer of H₃PIA directly templates right-handed helical metal-carboxylate chains within the MOF, whereas the (S)-enantiomer yields the opposite left-handed helicity, and a racemic mixture typically leads to unpredictable spontaneous resolution or achiral structures [2]. Therefore, substituting with the opposite enantiomer fails to produce the target chiral environment, while using simpler achiral isophthalic acid derivatives (e.g., 5-hydroxyisophthalic acid) completely forfeits the proline-derived stereogenic center required for asymmetric induction. This absolute configurational control is critical for applications such as chiral separation and asymmetric heterogeneous catalysis, where framework chirality directly dictates enantioselectivity [3].

Quantitative Performance Benchmarks for (R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic Acid Against its (S)-Enantiomer and Achiral Analogues


Head-to-Head Catalytic Yield: (R)-PIA-MOF vs. (S)-PIA-MOF in β-Lactam Synthesis

In a direct comparative study, the Cu(II)-based MOF constructed from (R)-H₃PIA (denoted D-1) exhibited equivalent catalytic efficiency to its enantiomeric counterpart (L-1, derived from (S)-H₃PIA) for the oxidative coupling of phenolic amide 8a to the β-lactam product 9a. Using iodobenzene diacetate (IBD) as oxidant in ethanol at room temperature for 3 hours, D-1 afforded an isolated yield of 55%, while L-1 gave a comparable 56% yield [1]. This parity demonstrates that the chosen enantiomer delivers the targeted catalytic performance without compromise.

Homochiral MOF Catalysis β-Lactam Synthesis Heterogeneous Asymmetric Catalysis

Framework Thermal Stability: Decomposition Threshold of (R)-PIA-Based Homochiral MOFs

Thermal gravimetric analysis of the enantiomeric pair of Cd(II) homochiral helical MOFs constructed from (R)-H₃PIA (1-D) and (S)-H₃PIA (1-L) revealed that both frameworks commence decomposition at the same temperature of 370 °C after the loss of disordered solvent molecules between 30–200 °C [1]. This indicates that the (R)-configuration does not compromise the thermal robustness of the resulting framework relative to its (S)-counterpart.

Thermal Stability Homochiral MOF Thermogravimetric Analysis

Chiroptical Differentiation: Solid-State Circular Dichroism Signatures of (R)- vs. (S)-H₃PIA Frameworks

Solid-state circular dichroism (CD) spectroscopy directly confirms the chiroptical inversion between frameworks constructed from (R)-H₃PIA and (S)-H₃PIA. The complex 1-D, built from (R)-H₃PIA, displays a strong positive CD signal, whereas its enantiomeric complex 1-L, derived from (S)-H₃PIA, exhibits the corresponding negative CD signal [1]. This mirror-image chiroptical response provides unequivocal evidence of the enantiopurity and configurational fidelity imparted by the (R)-ligand.

Circular Dichroism Homochirality Absolute Configuration Control

Optimal Research and Industrial Deployment Scenarios for (R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic Acid


Rational Construction of Right-Handed Homochiral MOFs for Enantioselective Separations

The unambiguous positive solid-state CD signal and configurational fidelity of (R)-H₃PIA-derived frameworks [1] make this ligand the definitive choice for fabricating homochiral MOFs with right-handed helical channels. Such frameworks are directly applicable as chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography for resolving racemic mixtures of pharmaceuticals or fine chemicals.

Asymmetric Heterogeneous Catalysis Requiring a Specific Chiral Pocket

With a proven catalytic yield of 55% in β-lactam oxidative coupling reactions when incorporated into a Cu(II) paddle-wheel MOF [2], (R)-H₃PIA serves as a versatile precursor for heterogeneous catalysts. The (R)-configured proline unit creates a chiral pocket that can be further exploited for other asymmetric transformations where substrate orientation is critical.

Chiral Reference Standard for Solid-State CD Calibration

The well-defined and opposite CD signatures of (R)- and (S)-H₃PIA frameworks provide a robust system for calibrating solid-state circular dichroism spectropolarimeters [1]. Procurement of the (R)-enantiomer in high purity (≥97%) ensures minimal interference from the opposite enantiomer, delivering reliable calibration standards for materials science core facilities.

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